

An In-depth Technical Guide to 4-Bromo-5-methoxy-2-methylaniline

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Compound of Interest

Compound Name: 4-Bromo-5-methoxy-2-methylaniline

Cat. No.: B116754

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxy-2-methylaniline is a substituted aniline derivative with significant potential as a versatile building block in organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the aniline core, provides multiple reactive sites for the construction of complex molecular architectures. This guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **4-Bromo-5-methoxy-2-methylaniline** is essential for its effective utilization in research and synthesis. The following tables summarize its key identifiers and physical characteristics.

Identifier	Value
IUPAC Name	4-Bromo-5-methoxy-2-methylaniline [1]
CAS Number	152626-77-2 [1]
Molecular Formula	C ₈ H ₁₀ BrNO [1]
Molecular Weight	216.07 g/mol [1]
Canonical SMILES	CC1=CC(=C(C=C1N)OC)Br
InChI	InChI=1S/C8H10BrNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3
InChIKey	HCWSMYJWPZRXOD-UHFFFAOYSA-N

Physical Property	Value	Source
Melting Point	96 °C (predicted)	[2]
Boiling Point	269.5 ± 35.0 °C at 760 mmHg (predicted)	[2]
Density	1.5 ± 0.1 g/cm ³ (predicted)	[2]
pKa (strongest basic)	3.96 ± 0.10 (predicted)	[2]
XLogP3	2.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	35.3 Å ²	[1]

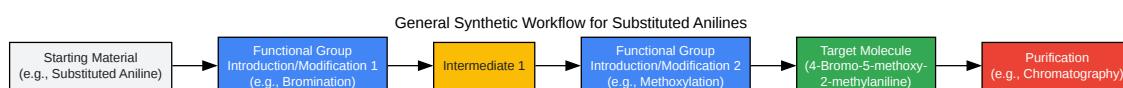
Synthesis and Experimental Protocols

The synthesis of substituted anilines such as **4-Bromo-5-methoxy-2-methylaniline** typically involves multi-step sequences, often starting from simpler aromatic precursors. While a

specific, detailed experimental protocol for the synthesis of **4-Bromo-5-methoxy-2-methylaniline** is not readily available in the surveyed literature, a general approach can be inferred from the synthesis of its isomers.

A plausible synthetic route could involve the bromination and methylation of 2-methylaniline or its derivatives. The precise order of these steps would be crucial to ensure the desired regioselectivity. For instance, the synthesis of the related compound, 2-bromo-5-methoxy-4-methylaniline, was achieved by the bromination of 3-methoxy-4-methylaniline using tetrabutylammonium tribromide in dichloromethane.^[3] This suggests that a similar strategy, starting from a suitably substituted aniline precursor, could be employed.

General Workflow for the Synthesis of Substituted Anilines:



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Caption: A generalized workflow for the synthesis of polysubstituted anilines.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are crucial for the unambiguous identification and characterization of **4-Bromo-5-methoxy-2-methylaniline**. While specific experimental spectra for this compound are not widely published, chemical suppliers often possess this data for their products.^[4] Researchers are advised to obtain certificates of analysis from their suppliers for definitive structural confirmation. For reference, spectral data for the closely related isomer, 4-Bromo-2-methylaniline, are available and can offer some comparative insights.^{[5][6][7]}

Applications in Drug Discovery and Development

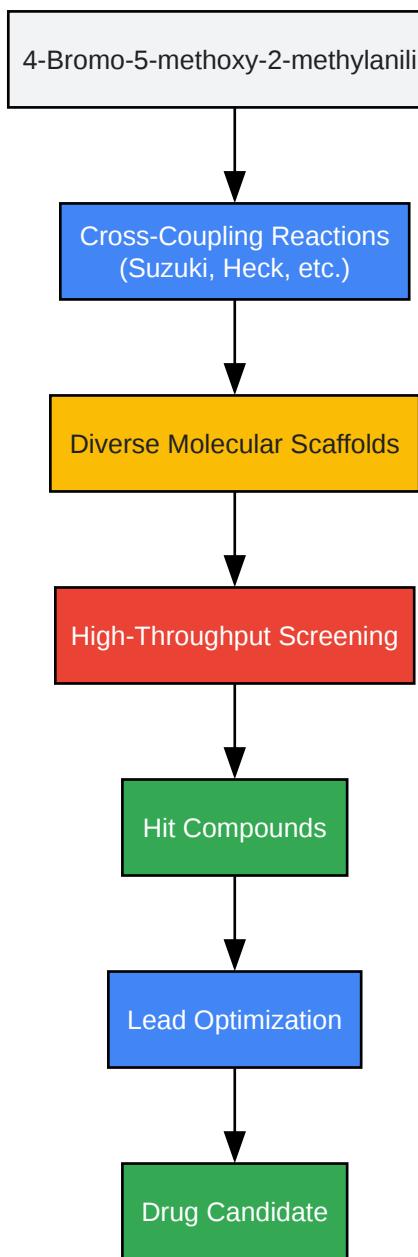
Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The presence of a bromine atom in **4-Bromo-5-methoxy-2-methylaniline** makes it particularly valuable for use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse functionalities and the construction of complex molecular frameworks.

This compound can serve as a key intermediate in the synthesis of:

- Kinase Inhibitors: Many kinase inhibitors feature an aniline or anilino-pyrimidine core. The substituents on the aniline ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties.
- Receptor Modulators: The aniline moiety can be incorporated into ligands for various G-protein coupled receptors (GPCRs) and ion channels.
- Antimicrobial and Antiviral Agents: Halogenated aromatic compounds are known to exhibit a range of biological activities, and this building block could be utilized in the synthesis of novel anti-infective agents.

Logical Relationship in Drug Discovery:

Role of 4-Bromo-5-methoxy-2-methylaniline in Drug Discovery

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Caption: The progression from a chemical building block to a drug candidate.

Safety Information

While specific GHS hazard classifications for **4-Bromo-5-methoxy-2-methylaniline** are not consistently reported, it is prudent to handle it with the care afforded to other halogenated anilines. Many related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-5-methoxy-2-methylaniline is a chemical intermediate with considerable potential for the synthesis of novel, biologically active molecules. Its multifunctional nature allows for diverse chemical transformations, making it a valuable tool for medicinal chemists and drug discovery scientists. Further research into its synthesis, reactivity, and application in the development of new therapeutic agents is warranted.

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